Product packaging for 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine(Cat. No.:CAS No. 1177351-89-1)

4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No.: B1493822
CAS No.: 1177351-89-1
M. Wt: 179.26 g/mol
InChI Key: PMCPBDFLUJGCTN-UHFFFAOYSA-N
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Description

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety via an ethyl bridge. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical chemistry and materials science. The compound is cataloged under CAS# 539746, with synonyms including 2-{1-[2-(Piperidin-2-yl)ethyl]-1H-indol-3-yl}maleimide . It is typically stored at –20 °C to maintain stability, reflecting its sensitivity to thermal degradation . Its synthesis often involves alkylation or coupling reactions, though specific protocols are proprietary or context-dependent. Applications include its role as a kinase inhibitor scaffold, particularly in analogs like Bisindolylmaleimide VI, which share structural similarities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B1493822 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1177351-89-1

Properties

IUPAC Name

4-(2-pyrazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPBDFLUJGCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650905
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177351-89-1
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
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Preparation Methods

Protection of Piperidine Nitrogen

  • Method : Introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), base catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions : Room temperature to 40°C, 2–4 hours.
  • Purpose : To prevent unwanted alkylation or side reactions during subsequent coupling steps.

Coupling of Pyrazole-Ethyl Moiety to Boc-Piperidine

  • Method : Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Reagents : Pyrazole derivatives functionalized for coupling (e.g., pyrazolyl-ethyl halides or boronic acids).
  • Catalysts : Palladium complexes for Suzuki coupling; phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) for nucleophilic substitution.
  • Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or mixtures with tetrahydrofuran (THF).
  • Temperature : 0–60°C, optimized to minimize side reactions.
  • Reaction time : 6–24 hours depending on conditions.
  • Notes : Phase transfer catalysis can enhance reaction rates and yields in nucleophilic substitution reactions involving 1-(2-chloroethyl)piperidine hydrochloride as a base.

Deprotection of Boc Group

  • Method : Acidic cleavage of the Boc group.
  • Reagents : Trifluoroacetic acid (TFA) in DCM or other acidic media.
  • Conditions : Room temperature, 1–2 hours.
  • Outcome : Liberation of the free amine without affecting the pyrazole moiety.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield (%) Notes
1 Piperidine + Boc anhydride, DMAP/TEA, THF, RT Protection of piperidine nitrogen 85–90 Avoids side reactions
2 Boc-piperidine + 1-(2-chloroethyl)pyrazole, TBAB, DMF, 50°C N-alkylation via nucleophilic substitution 75–85 Phase transfer catalyst improves yield
3 TFA/DCM, RT, 1 h Boc deprotection 90–95 Clean cleavage, preserves pyrazole

Research Findings and Optimization Insights

  • Catalysis : Use of phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) significantly facilitates the N-alkylation step, improving yields and reducing reaction times under mild conditions.
  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, favoring higher yields in coupling reactions.
  • Temperature Control : Maintaining moderate temperatures (30–60°C) is critical to minimize by-product formation and degradation of sensitive pyrazole rings.
  • Deprotection Selectivity : Acidic deprotection with TFA in dichloromethane selectively removes Boc without affecting pyrazole nitrogen, preserving compound integrity.
  • Analytical Monitoring : Reaction progress is effectively monitored by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC-MS), enabling optimization of stoichiometry and reaction times.

Alternative Synthetic Approaches

  • Cyclocondensation Methods : Pyrazole rings can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones, followed by alkylation with piperidine derivatives. This indirect approach allows structural variation but requires additional steps.
  • One-Pot Synthesis : Some protocols involve one-pot reactions combining cyclocondensation and alkylation steps, improving efficiency but demanding precise control of reaction conditions.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Advantages Limitations
Boc Protection Boc anhydride, DMAP/TEA, THF RT, 2–4 h High selectivity, easy workup Requires deprotection step
N-Alkylation (Nucleophilic Substitution) 1-(2-chloroethyl)pyrazole, TBAB, DMF 50°C, 6–24 h Good yields, mild conditions Possible side reactions
Deprotection TFA/DCM RT, 1–2 h Clean cleavage, preserves pyrazole Requires acid handling
Cyclocondensation + Alkylation Hydrazines, α,β-unsaturated ketones Ambient to 80°C, multiple steps Structural versatility Multi-step, complex control

Chemical Reactions Analysis

Types of Reactions:

  • Reduction: Hydrogenation can reduce specific functional groups in the compound, creating saturated derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, osmium tetroxide.

  • Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

  • Oxidized derivatives.

  • Hydrogenated forms.

  • Substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry.

  • Building block for complex organic molecules.

Biology:

  • Intermediate in the synthesis of biologically active compounds.

  • May exhibit bioactive properties like enzyme inhibition.

Medicine:

  • Investigated for its pharmacological effects on neurotransmitter systems.

Industry:

  • Employed in the synthesis of advanced materials and polymers.

  • Utilized in agrochemicals for pest control agents.

Mechanism of Action

Mechanism:

  • The compound's action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors.

  • The piperidine ring enhances binding affinity, while the pyrazole moiety can modulate biochemical pathways.

Molecular Targets and Pathways:

  • May target neurotransmitter receptors or transporters in the central nervous system.

  • Can influence signal transduction pathways in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s ethyl-linked pyrazole-piperidine system distinguishes it from related derivatives. Below is a comparative analysis:

Compound Core Structure Substituents/Linkers Key Applications Reference
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Piperidine + pyrazole Ethyl bridge Kinase inhibition, drug discovery
4-(1H-Pyrazol-1-yl)piperidine hydrochloride Piperidine + pyrazole Direct N-substitution (no ethyl bridge) Intermediate in organic synthesis
7-(Piperidin-4-yl)pyrimidinone derivatives Piperidine fused with pyrimidinone Varied substituents (e.g., methyl, hydroxy) Anticancer, antimicrobial agents
Bisindolylmaleimide VI Piperidine + indole + maleimide Dual indole-maleimide system Protein kinase C inhibition

Functional Implications

Receptor Binding: Piperidine-pyrazole hybrids exhibit affinity for serotonin and dopamine receptors. The ethyl spacer may allow conformational flexibility, enabling interactions with diverse targets, whereas rigidified analogs (e.g., fused pyrimidinones) show selectivity for kinase domains .

Synthetic Accessibility :
Derivatives like 4-(1H-pyrazol-1-yl)piperidine hydrochloride are synthesized via direct alkylation, while this compound requires multi-step coupling, increasing complexity .

Research Findings and Pharmacological Profiles

Stability and Toxicity

  • Thermal Stability :
    The compound degrades above 25 °C, necessitating cryogenic storage, unlike hydrochlorides (e.g., 4-(1H-pyrazol-1-yl)piperidine hydrochloride), which are stable at room temperature .
  • Cytotoxicity: Preliminary data suggest low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), contrasting with fused pyrimidinone derivatives, which show hepatotoxicity at similar concentrations .

Biological Activity

4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound this compound consists of a piperidine ring substituted with a pyrazole group. The presence of the pyrazole moiety is significant as it is known to enhance the biological activity of various compounds.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. The exact pathways can vary based on the biological context and target molecules involved.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (NCI-H460)

These compounds have demonstrated antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
This compoundHepG2TBD
This compoundNCI-H460TBD

Note: TBD indicates that specific IC50 values need to be determined through experimental studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential use as an antimicrobial agent.

Neurological Effects

There is emerging evidence that compounds similar to this compound may have applications in treating neurological disorders. For example, related compounds have been investigated for their effects on muscarinic receptors, which are implicated in various cognitive functions and disorders such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Properties : A recent study synthesized multiple pyrazole derivatives and evaluated their anticancer effects on human tumor cell lines. The results indicated that certain derivatives exhibited higher inhibitory effects than standard chemotherapy agents like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on synthesizing new pyrazole derivatives and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, reacting piperidine derivatives with hydrazines or pyrazole precursors under controlled conditions. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) significantly affect yield. A two-step approach may involve alkylation of piperidine with a bromoethylpyrazole intermediate, followed by purification via column chromatography .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the piperidine and pyrazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive stereochemical data, as seen in related piperidine-pyrazole hybrids .

Q. What are the primary challenges in achieving enantiomeric purity for this compound, and what chiral resolution methods are recommended?

  • Methodological Answer : Racemization during alkylation steps is common. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation). Chiral HPLC with amylose-based columns can resolve enantiomers, as demonstrated in studies of analogous piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for targeted receptor binding?

  • Methodological Answer : Employ density functional theory (DFT) to predict electronic properties and molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like dopamine D3 or serotonin receptors. Validate predictions with SPR (surface plasmon resonance) binding assays. Iterative computational-experimental loops reduce trial-and-error approaches .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Meta-analysis : Compare IC₅₀ values across studies while adjusting for methodological variability (e.g., fluorescence vs. radioligand assays).
  • Orthogonal validation : Confirm enzyme inhibition (e.g., acetylcholinesterase) via both fluorometric and colorimetric methods .

Q. How can factorial design improve the optimization of reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply 2^k factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Analyze interactions using ANOVA. For example, a study on similar piperidine derivatives found that X₁ and X₂ had synergistic effects on yield, reducing optimization time by 40% compared to one-factor-at-a-time approaches .

Q. What are the implications of this compound’s pharmacokinetic properties for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Low bioavailability due to high logP (>3) can be addressed via prodrug strategies (e.g., esterification of the piperidine nitrogen). PAMPA assays predict intestinal absorption, while CYP450 inhibition assays guide dose adjustments. For CNS targets, assess blood-brain barrier penetration using in silico models like BBB Predictor .

Key Considerations for Researchers

  • Avoid FDA-unapproved applications : The compound is not approved for therapeutic use, and in vivo studies require ethical compliance .
  • Leverage hybrid methods : Combine computational pathfinding (e.g., quantum chemistry) with high-throughput screening to accelerate discovery .
  • Address data variability : Use standardized protocols and cross-lab collaborations to harmonize bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
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4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

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